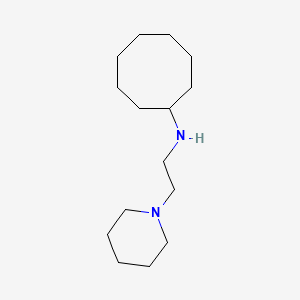
N-(2-piperidin-1-ylethyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-piperidin-1-ylethyl)cyclooctanamine: is a compound that features a piperidine ring attached to a cyclooctane structure via an ethyl linker. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperidin-1-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclooctanone with piperidine using sodium borohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-piperidin-1-ylethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-piperidin-1-ylethyl)cyclooctanamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding biological pathways .
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their pharmacological activities, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of N-(2-piperidin-1-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
N-(2-piperidin-1-ylethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclooctane.
N-(2-piperidin-1-ylethyl)cyclopentanamine: Contains a cyclopentane ring.
N-(2-piperidin-1-ylethyl)cyclododecanamine: Features a cyclododecane ring.
Uniqueness: N-(2-piperidin-1-ylethyl)cyclooctanamine is unique due to its cyclooctane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCDHOPTNIAIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)
![N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-3-NITROBENZOHYDRAZIDE](/img/structure/B5818199.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)
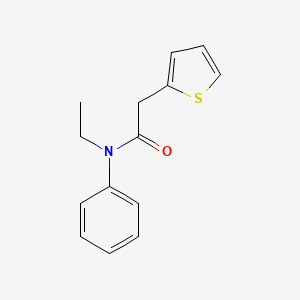
![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)
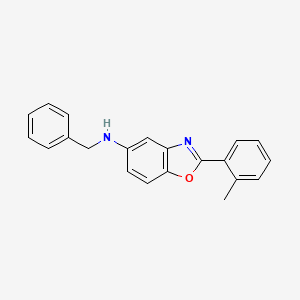
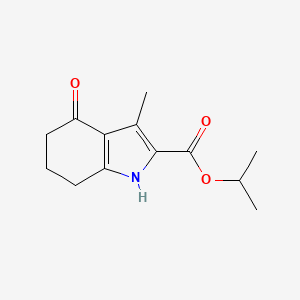
![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
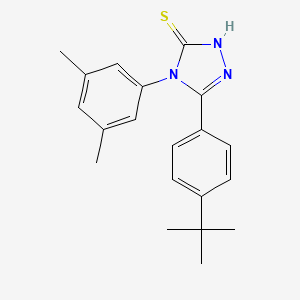
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
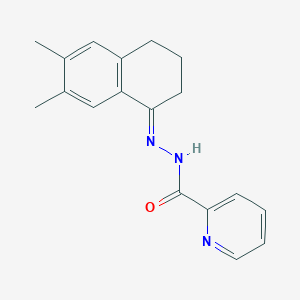
![1-(2-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B5818301.png)
